molecular formula C16H9Cl2N3O2S B11088284 3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B11088284
M. Wt: 378.2 g/mol
InChI Key: HEHZBUFIMGGCMG-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione: B4 , belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. These compounds have attracted attention due to their diverse biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties .

Preparation Methods

B4 can be synthesized through the following method:

Chemical Reactions Analysis

B4 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. Major products formed from these reactions would need specific experimental data.

Scientific Research Applications

    Chemistry: As a scaffold for designing new drugs.

    Biology: Investigating its effects on cellular components and oxidative stress.

    Medicine: Exploring its pharmacological properties.

    Industry: Potential use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which B4 exerts its effects remains an active area of research. It may interact with molecular targets and pathways related to oxidative stress, but further studies are needed.

Comparison with Similar Compounds

While B4’s uniqueness lies in its specific structure, it’s essential to compare it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C16H9Cl2N3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-8-methyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C16H9Cl2N3O2S/c1-8-2-5-12-13(6-8)24-15-19-14(22)20(16(23)21(12)15)9-3-4-10(17)11(18)7-9/h2-7H,1H3

InChI Key

HEHZBUFIMGGCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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